molecular formula C18H22N2O2 B2671698 N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide CAS No. 2197617-14-2

N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide

Cat. No.: B2671698
CAS No.: 2197617-14-2
M. Wt: 298.386
InChI Key: GDKOTTBMGYGVBH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not found in the search results .

Scientific Research Applications

Synthesis and Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. This research found that introducing a bulky moiety in the benzamide significantly increased activity, highlighting the importance of structural modification in enhancing biological properties. One compound, in particular, showed a substantial affinity for AChE, indicating potential as an antidementia agent (Sugimoto et al., 1990).

Histone Deacetylase Inhibition for Anticancer Applications

Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a selective histone deacetylase (HDAC) inhibitor with promising anticancer properties. The compound selectively inhibits HDACs 1-3 and 11, inducing cell cycle arrest and apoptosis in cancer cells, demonstrating the potential for benzamide derivatives in cancer therapy (Zhou et al., 2008).

Utility in Heterocyclic Synthesis

Research into the reactivity of methylenecyclopropanes with phenylsulfenyl and phenylselenyl chloride provides insight into the synthesis of (cyclobut-1-enylsulfanyl)benzene and related compounds. These studies underline the versatility of these chemical reactions in producing complex structures, potentially useful in the development of new pharmaceuticals and materials (Liu & Shi, 2004).

Antifungal Activity

Limban et al. (2019) explored the antifungal activity of 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides, unveiling novel compounds with potent inhibitory effects against various fungal strains. This study emphasizes the potential of benzamide derivatives in addressing fungal resistance and developing new antifungal therapies (Limban et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For pharmaceutical compounds, the mechanism of action usually involves interaction with biological targets such as enzymes or receptors. Unfortunately, specific information on the mechanism of action for N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide was not found .

Properties

IUPAC Name

N-[(1-cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-16(21)20-15-8-4-13(5-9-15)17(22)19-12-18(10-3-11-18)14-6-7-14/h2,4-5,8-9,14H,1,3,6-7,10-12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKOTTBMGYGVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NCC2(CCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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